5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cycloheptane] hydrochloride
Description
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is a synthetic organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cycloheptane];hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N.ClH/c1-14-12-17(10-6-2-3-7-11-17)18-13-15-8-4-5-9-16(14)15;/h4-5,8-9,14,18H,2-3,6-7,10-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCPHMQBJDUSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCCCC2)NCC3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the cyclization of a suitable precursor to form the spirocyclic core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic derivatives.
Scientific Research Applications
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in modulating neurotransmitter activity.
Medicine: Explored as a potential therapeutic agent for treating neurological and psychiatric disorders such as depression and anxiety.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby influencing synaptic transmission and neuronal activity. The exact pathways and targets are still under investigation, but it is thought to involve modulation of serotonin and dopamine receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-1,2,3-benzotriazole
- 5-Methyl-1,2,4-triazolo[4,3-a]quinoline
- 5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cyclohexane]
Uniqueness
5-Methyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1’-cycloheptane] hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds, making it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
